

A Spectroscopic Comparison of 1,3-Cyclohexanediol with Related Diols

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Compound of Interest

Compound Name: 1,3-Cyclohexanediol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **1,3-cyclohexanediol** with its isomers, 1,2-cyclohexanediol and 1,4-cyclohexanediol. The data presented is essential for the unambiguous identification and differentiation of these structurally similar compounds, which is a critical aspect of chemical synthesis and drug development. This comparison focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanediol.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	C1-H & C2/3/4-H	Other CH ₂	OH
cis-1,2-Cyclohexanediol	~3.35	1.26-1.98	Variable
trans-1,2-Cyclohexanediol	~3.33, 3.91	1.00-1.95	Variable
cis-1,3-Cyclohexanediol	~3.6-4.2 (axial), ~3.9-4.5 (equatorial)	1.0-2.2	Variable
trans-1,3-Cyclohexanediol	~3.5-4.1 (axial), ~4.0-4.6 (equatorial)	1.0-2.1	Variable
cis-1,4-Cyclohexanediol	~3.8	~1.7	Variable
trans-1,4-Cyclohexanediol	~3.5	~1.4, ~1.9	Variable

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C1 & C2/3/4	C3/4/5/6
cis-1,2-Cyclohexanediol	75.8	32.9, 24.3
trans-1,2-Cyclohexanediol	77.2	33.5, 24.1
cis-1,3-Cyclohexanediol	66.0, 70.0	30.5, 33.0, 42.5
trans-1,3-Cyclohexanediol	68.0, 72.0	32.0, 35.5, 44.0
cis-1,4-Cyclohexanediol	69.8	31.0
trans-1,4-Cyclohexanediol	70.5	33.8

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	O-H Stretch	C-O Stretch	C-H Stretch
cis-1,2-Cyclohexanediol	~3590 (intramolecular H-bond), ~3628 (free)	~1050-1260	~2870-2950
trans-1,2-Cyclohexanediol	~3596 (intramolecular H-bond), ~3628 (free)	~1050-1260	~2870-2950
1,3-Cyclohexanediol (cis & trans)	~3200-3600 (broad, H-bonded)	~1050-1260	~2850-2950
1,4-Cyclohexanediol (cis & trans)	~3200-3600 (broad, H-bonded)	~1050-1260	~2850-2950

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Compound	Molecular Ion (M ⁺)	[M-H ₂ O] ⁺	[M-2H ₂ O] ⁺	Other Key Fragments
1,2-Cyclohexanediol	116 (weak or absent)	98	80	81, 70, 57, 44
1,3-Cyclohexanediol	116 (weak)	98	80	83, 70, 57, 44
1,4-Cyclohexanediol	116 (weak)	98	80	81, 70, 58, 54

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: Dissolve 10-20 mg of the diol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Filter the solution through a pipette with a small cotton plug to remove any particulate matter.

- Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
- ^1H NMR Parameters:
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-12 ppm
- ^{13}C NMR Parameters:
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0-220 ppm
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- Sample Preparation: Place a small amount of the solid diol sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}

- Number of Scans: 16-32
- Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

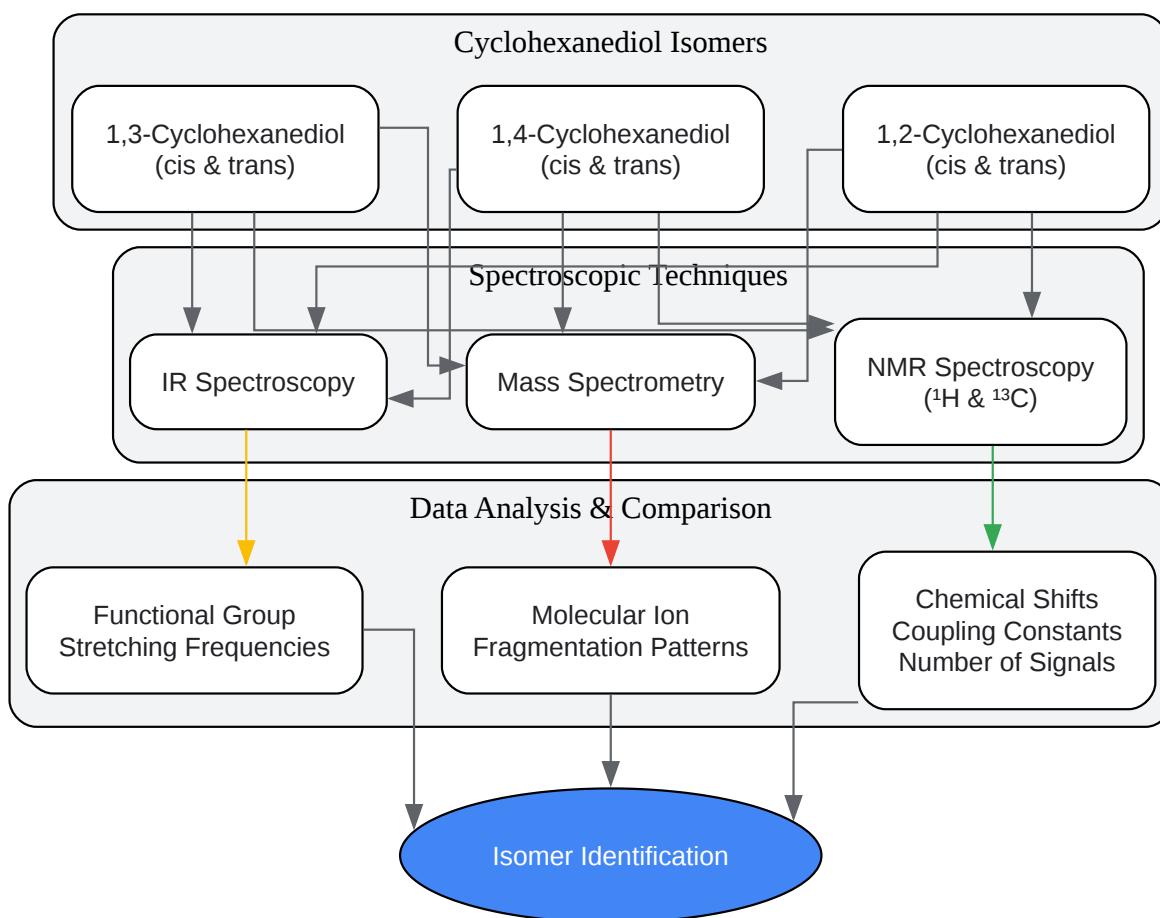
Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

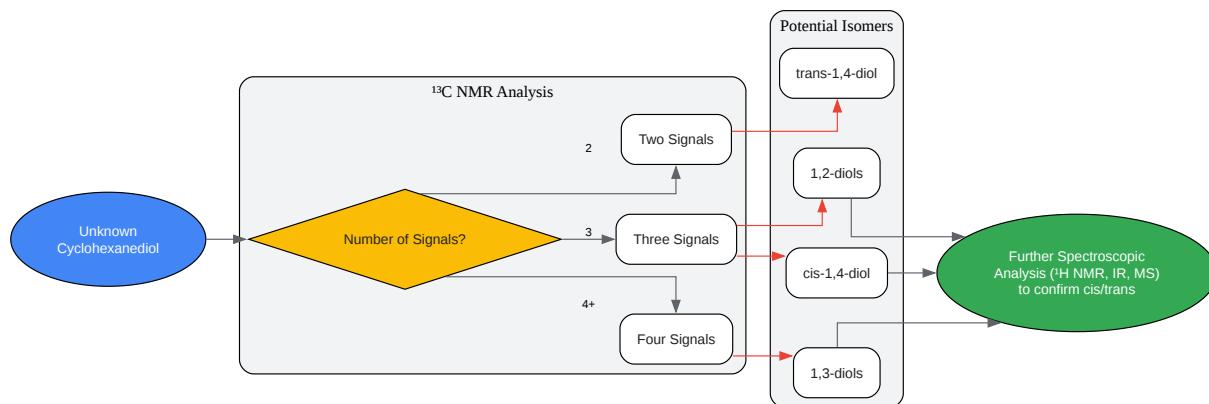
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization source.
- Ionization Parameters:
 - Electron Energy: 70 eV
 - Source Temperature: 200-250 °C
- Mass Analysis: Scan a mass range of m/z 40-200.
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic comparison of cyclohexanediol isomers.

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Caption: Workflow for the spectroscopic comparison of cyclohexanediol isomers.

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